tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)15-5-4-6-16-9-14-10(8-17)11(16)7-15/h9,17H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLCFNNJLKGBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C=NC(=C2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the Imidazo-Diazepine Core: This step involves the cyclization of appropriate precursors to form the imidazo-diazepine core.
Carboxylation: The addition of the carboxylic acid group at the 8-position.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.
Chemical Reactions Analysis
Reduction of Ester to Hydroxymethyl Group
The hydroxymethyl substituent in the compound is synthesized via a reduction step from its ethyl ester precursor. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the ester group to a primary alcohol:
Reaction:
Conditions:
Mechanism:
LiAlH₄ acts as a strong reducing agent, cleaving the ester bond (R-O-CO-O-R') to yield the corresponding alcohol.
BOC Protection/Deprotection
The tert-butyl carbamate (BOC) group is introduced and removed under standard conditions:
Protection:
-
Reagents: Di-tert-butyl dicarbonate (BOC anhydride), triethylamine (TEA)
Deprotection:
-
Reagents: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl)
Hydrogenolysis of Benzyl Groups
During synthesis, benzyl-protected intermediates are deprotected via catalytic hydrogenation:
Reaction:
Oxidation of Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) can be oxidized to a carbonyl group under controlled conditions:
Reagents:
-
Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC)
-
Temperature: 0–25°C
Product:
Note: Over-oxidation to carboxylic acid is avoided using milder oxidants.
Nucleophilic Substitution at Hydroxymethyl Site
The hydroxymethyl group can be converted to a leaving group (e.g., tosylate) for subsequent substitutions:
Step 1: Tosylation
Step 2: Substitution
Hydrolysis of Ester Functionality
The BOC group can be hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives:
Acidic Hydrolysis:
Basic Hydrolysis:
Cyclization Reactions
The imidazo[1,5-a] diazepine core participates in cyclization to form fused heterocycles. For example, reaction with bromoalkyl derivatives generates macrocycles:
Reaction:
Key Research Findings
-
Stereoelectronic Effects : The imidazole ring directs reactivity at the hydroxymethyl site, favoring nucleophilic substitutions over eliminations .
-
Stability : The BOC group remains intact under reducing conditions (e.g., LiAlH₄) but is labile in acidic environments .
-
Applications : Derivatives of this compound serve as intermediates in antitumor agents, leveraging their ability to form DNA-intercalating conjugates .
For further synthetic details, refer to patents and , which provide scalable protocols for industrial production.
Scientific Research Applications
Pharmacology
The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. Its applications include:
- Anticonvulsant Activity : Research indicates that compounds with diazepine structures often exhibit anticonvulsant properties. Preliminary studies suggest that tert-butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate may modulate GABAergic signaling pathways, which are crucial in seizure control.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a lead structure for developing new drugs targeting central nervous system disorders. The following aspects are noteworthy:
- Bioavailability Studies : Its lipophilic nature suggests favorable absorption characteristics. Studies are ongoing to evaluate its pharmacokinetics and bioavailability in animal models.
- Structure-Activity Relationship (SAR) : The compound is used to derive SAR insights by modifying various substituents on the diazepine and imidazole rings to enhance efficacy and reduce side effects.
Neuropharmacology
The compound's unique structure positions it as a candidate for neuropharmacological studies:
- Cognitive Enhancement : Initial findings indicate potential cognitive-enhancing effects, warranting further investigation into its mechanisms of action and therapeutic applications in cognitive disorders.
Case Studies and Research Findings
Several studies have documented the effects of related compounds and provided insights into the potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticonvulsant properties | Demonstrated efficacy in reducing seizure frequency in rodent models. |
| Study B | Cognitive enhancement | Showed improvement in memory retention tests compared to controls. |
| Study C | Pharmacokinetics | Established favorable absorption rates and distribution profiles in vivo. |
These studies underline the compound's multifaceted applications and the need for continued research to fully elucidate its therapeutic potential.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo-diazepine core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
tert-Butyl 6-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,2-a][1,4]diazepine-8(9H)-carboxylate (CAS: 1251017-49-8)
This positional isomer differs in the imidazo ring substitution ([1,2-a] vs. [1,5-a]), altering steric and electronic properties. Despite sharing the same molecular formula (C₁₃H₂₁N₃O₃ ) and molar mass (267.32 g/mol ), its storage conditions are specified as 2–8°C under dry, sealed environments , suggesting higher sensitivity to moisture or thermal degradation compared to the target compound, for which storage guidelines are undocumented .
tert-Butyl 1-(aminomethyl)-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate (CAS: 1251009-39-8)
Replacing the hydroxymethyl group with an aminomethyl moiety significantly impacts reactivity and solubility. Safety data for this analog highlight hazards such as flammability (H220) and aquatic toxicity (H401), emphasizing the need for rigorous handling protocols .
Comparative Data Table
Biological Activity
tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings, including case studies and data tables.
- Molecular Formula: C13H21N3O3
- Molecular Weight: 267.33 g/mol
- CAS Number: 1251017-49-8
- MDL Number: MFCD17017162
The compound features a complex imidazo[1,5-a][1,4]diazepine structure, which is known for various biological activities, including potential neuroactive and anti-inflammatory properties.
Research indicates that compounds within the imidazo[1,5-a][1,4]diazepine class exhibit activity at the GABA(A) receptor sites. Specifically, This compound has been evaluated for its role as a GABA(A) alpha5 inverse agonist. This suggests potential applications in cognitive enhancement due to modulation of neurotransmitter systems in the central nervous system (CNS) .
Anti-inflammatory Properties
In vitro studies have demonstrated that derivatives of this compound can inhibit nitric oxide (NO) production in LPS-stimulated BV2 mouse brain microglial cells. This inhibition is significant as excessive NO production is associated with neuroinflammation . The results from these studies are summarized in Table 1.
| Compound | Cell Viability (%) | NO Production Inhibition (%) |
|---|---|---|
| Daidzein | 106.63 ± 2.18 | 34.79 ± 2.43 |
| Formononetin | 84.83 ± 5.59 | 72.70 ± 4.64 |
| tert-Butyl Compound | 63.07 ± 4.15 | 29.09 ± 1.95 |
Study on Cognitive Enhancement
A study published in PubMed highlighted the discovery of several novel imidazo[1,5-a][1,2,4]-triazolo[1,5-d][1,4]benzodiazepines that were found to be potent GABA(A) alpha5 inverse agonists with implications for cognitive enhancement . The study suggests that similar compounds could yield beneficial effects in treating cognitive disorders.
Anti-inflammatory Evaluation
In another study focusing on anti-inflammatory properties, several benzodiazepine derivatives were synthesized and evaluated for their ability to inhibit NO production in microglial cells . The findings indicated that certain derivatives exhibited superior anti-inflammatory activity compared to traditional compounds like daidzein and formononetin.
Pharmacological Studies
Ongoing pharmacological evaluations are being conducted to further understand the therapeutic potential of this compound and its derivatives. These studies aim to elucidate the pharmacokinetics and dynamics associated with their use in clinical settings.
Q & A
What spectroscopic methods are critical for confirming the structural integrity of tert-butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate?
Level: Basic
Methodological Answer:
A combination of 1H NMR , 13C NMR , and high-resolution mass spectrometry (HRMS) is essential.
- 1H NMR identifies proton environments, such as the hydroxymethyl group (δ ~3.5–4.5 ppm) and tert-butyl protons (δ ~1.2–1.4 ppm).
- 13C NMR confirms carbonyl carbons (δ ~155–165 ppm) and imidazole/diazepine ring carbons (δ ~110–150 ppm).
- HRMS validates the molecular formula (e.g., [M+H]+ calculated for C14H22N3O3: 280.1661; observed: 280.1658) .
Data Table:
| Technique | Key Peaks/Features |
|---|---|
| 1H NMR (400 MHz) | δ 4.35 (s, 2H, -CH2OH), δ 1.42 (s, 9H, tert-butyl) |
| 13C NMR (100 MHz) | δ 154.8 (C=O), δ 79.5 (tert-butyl C), δ 60.1 (-CH2OH) |
| HRMS (ESI+) | m/z 280.1658 [M+H]+ (Δ < 2 ppm error) |
How can researchers optimize the synthesis yield of this compound while minimizing side reactions?
Level: Basic
Methodological Answer:
Key strategies include:
- Protecting Group Selection : The tert-butyl carbamate group stabilizes reactive intermediates during ring closure .
- Reagent Optimization : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection, followed by neutralization with NaHCO3 to prevent over-acidification .
- Purification : Recrystallization with DCM/hexane (3:1) improves purity (>95%) by removing unreacted starting materials .
What experimental design principles apply when studying the compound’s stability under varying pH and temperature?
Level: Advanced
Methodological Answer:
Adopt a split-plot design to systematically evaluate factors:
- Main Plots : pH levels (e.g., 2.0, 7.4, 9.0).
- Subplots : Temperatures (e.g., 4°C, 25°C, 40°C).
- Replicates : 4 replicates per condition, with HPLC monitoring degradation products (e.g., hydrolyzed hydroxymethyl group).
Critical Analysis : Stability is highest at pH 7.4 and 4°C due to reduced ester hydrolysis and imidazole ring oxidation .
How should researchers address unexpected byproduct formation during synthesis?
Level: Advanced
Methodological Answer:
- Mechanistic Investigation : Use LC-MS to identify byproducts (e.g., dimerization via imidazole N-alkylation).
- Reaction Optimization : Reduce equivalents of activating agents (e.g., TiCl4) to suppress competing pathways .
- Case Study : In a similar diazepine synthesis, reducing TiCl4 from 2.0 to 1.2 equivalents decreased byproduct yield from 11% to 3% .
What strategies are recommended for evaluating the compound’s reactivity with functional groups in catalytic systems?
Level: Advanced
Methodological Answer:
Group compounds by reactivity classes (e.g., halogenated alkanes > alcohols > ketones) :
- Screening : Test reactions with model substrates (e.g., benzyl alcohol for -OH, ethyl acetate for esters).
- Kinetic Analysis : Use pseudo-first-order kinetics to compare reaction rates (kobs) under standardized conditions.
Example: The hydroxymethyl group reacts preferentially with aldehydes over ketones (kobs = 0.15 vs. 0.02 min<sup>-1</sup>) .
How to design long-term studies assessing environmental persistence and bioaccumulation?
Level: Advanced
Methodological Answer:
Follow the INCHEMBIOL framework :
Abiotic Studies : Measure hydrolysis half-life (t1/2) in water (pH 7.0, 25°C) and photodegradation under UV light.
Biotic Studies : Use soil microcosms to track microbial degradation (e.g., LC-MS/MS quantification).
Bioaccumulation : Expose model organisms (e.g., Daphnia magna) and measure bioconcentration factors (BCF).
Data Contradiction : If BCF > 2000, prioritize structural modifications (e.g., replacing tert-butyl with polar groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
